molecular formula C19H17NO B112590 4-[3-(Benzyloxy)phenyl]aniline CAS No. 400749-48-6

4-[3-(Benzyloxy)phenyl]aniline

Cat. No.: B112590
CAS No.: 400749-48-6
M. Wt: 275.3 g/mol
InChI Key: OTGQGTOLKQJLCY-UHFFFAOYSA-N
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Description

4-[3-(Benzyloxy)phenyl]aniline is an organic compound with the molecular formula C19H17NO It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an aniline moiety

Mechanism of Action

Target of Action

It is often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, suggesting that its primary targets could be palladium catalysts or other reactants in these reactions.

Mode of Action

In Suzuki–Miyaura coupling reactions, 4-[3-(Benzyloxy)phenyl]aniline likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

One study suggests that a compound with a similar structure exhibits cytotoxicity in breast cancer cells , indicating potential anticancer activity. It’s important to note that the effects can vary depending on the specific cellular context and the presence of other compounds.

Action Environment

Factors such as temperature, ph, and the presence of other reactants or catalysts can potentially influence its reactivity and effectiveness, particularly in the context of suzuki–miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Benzyloxy)phenyl]aniline typically involves the following steps:

    Benzylation of Phenol: The initial step involves the benzylation of phenol to form benzyloxybenzene. This reaction is usually carried out using benzyl chloride in the presence of a base such as sodium hydroxide.

    Nitration: The benzyloxybenzene is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the para position relative to the benzyloxy group.

    Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-[3-(Benzyloxy)phenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aniline group or the benzyloxy moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation, nitration, and sulfonation reactions are typically carried out using halogens, nitric acid, and sulfuric acid, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

4-[3-(Benzyloxy)phenyl]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be employed in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and polymers with specific properties.

Comparison with Similar Compounds

    4-[3-(Methoxy)phenyl]aniline: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-[3-(Ethoxy)phenyl]aniline: Contains an ethoxy group in place of the benzyloxy group.

    4-[3-(Propoxy)phenyl]aniline: Features a propoxy group instead of a benzyloxy group.

Uniqueness: 4-[3-(Benzyloxy)phenyl]aniline is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties

Biological Activity

4-[3-(Benzyloxy)phenyl]aniline, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in cancer research. This article explores its mechanisms of action, biochemical properties, and relevant case studies, highlighting its role as a building block in the synthesis of biologically active compounds.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to an aniline moiety. The synthesis typically involves the following steps:

  • Benzylation of Phenol : Using benzyl chloride and a base (e.g., sodium hydroxide).
  • Nitration : Introducing a nitro group using concentrated sulfuric and nitric acid.
  • Reduction : Converting the nitro group to an amino group with reducing agents like iron powder in hydrochloric acid.

This compound has been identified as a small molecule activator of the glucagon-like peptide-1 receptor (GLP-1R). This activation plays a crucial role in various cellular functions, including insulin secretion and cell proliferation. The compound's interaction with GLP-1R suggests its potential utility in metabolic disorders and diabetes management.

Biochemical Pathways

The compound's mechanism primarily involves:

  • Oxidative Addition : In Suzuki–Miyaura coupling reactions, it participates through oxidative addition and transmetalation processes.
  • Cytotoxicity : Similar compounds have shown cytotoxic effects on cancer cells, indicating that this compound may also exhibit such properties .

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance:

  • A related compound was evaluated for antiproliferative activities against human cancer cell lines, revealing high cytotoxicity against breast cancer cells (MDA-MB-231) with IC50 values indicating effective inhibition of cell growth .
  • Another study highlighted that structural modifications could enhance the anticancer efficacy of similar compounds, suggesting that this compound might be optimized for better therapeutic outcomes .

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructure VariationIC50 (μM) against MDA-MB-231
4-[3-(Methoxy)phenyl]anilineMethoxy instead of Benzyloxy1.47
4-[3-(Chlorobenzyl)phenyl]anilineChlorobenzyl instead of Benzyloxy0.69
This compoundBenzyloxyTBD

This table illustrates how slight modifications can significantly impact biological activity, emphasizing the importance of the benzyloxy group in enhancing cytotoxic effects.

Properties

IUPAC Name

4-(3-phenylmethoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c20-18-11-9-16(10-12-18)17-7-4-8-19(13-17)21-14-15-5-2-1-3-6-15/h1-13H,14,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGQGTOLKQJLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399822
Record name 4-[3-(Benzyloxy)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400749-48-6
Record name 4-[3-(Benzyloxy)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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